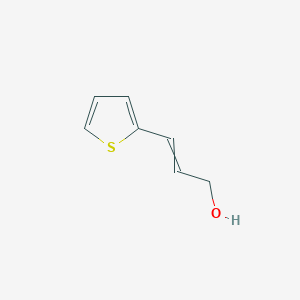
3-Thiophen-2-ylprop-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Thiophen-2-ylprop-2-en-1-ol is an organic compound that features a thiophene ring attached to a propene chain with a hydroxyl group. Thiophene is a sulfur-containing heterocycle, which is known for its aromatic properties and presence in various biologically active molecules. The compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiophen-2-ylprop-2-en-1-ol can be achieved through several methods. One common approach involves the condensation of thiophene-2-carboxaldehyde with an appropriate allylic alcohol under basic conditions. This reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in a solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of thiophene derivatives often involves the use of catalytic processes to ensure high yields and purity. For example, the Paal-Knorr synthesis is a well-known method for producing thiophene rings, which can then be functionalized to obtain the desired compound . This method involves the cyclization of 1,4-dicarbonyl compounds in the presence of a sulfur source, such as phosphorus pentasulfide.
Analyse Des Réactions Chimiques
Types of Reactions
3-Thiophen-2-ylprop-2-en-1-ol undergoes various chemical reactions, including:
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).
Major Products Formed
Oxidation: 3-(Thiophene-2-yl)-2-propenal.
Reduction: 3-(Thiophene-2-yl)-propan-1-ol.
Substitution: Various halogenated, nitrated, or sulfonated thiophene derivatives.
Applications De Recherche Scientifique
3-Thiophen-2-ylprop-2-en-1-ol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Thiophen-2-ylprop-2-en-1-ol depends on its specific application. In biological systems, thiophene derivatives are known to interact with various molecular targets, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene: The parent compound, which is a simple sulfur-containing heterocycle.
2-(Thiophen-2-yl)ethanol: A similar compound with a shorter carbon chain.
3-(Thiophene-2-yl)propanoic acid: A carboxylic acid derivative with a similar structure.
Uniqueness
3-Thiophen-2-ylprop-2-en-1-ol is unique due to the presence of both a hydroxyl group and a double bond in the propene chain, which allows it to participate in a wider range of chemical reactions compared to its simpler analogs . This versatility makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Propriétés
Formule moléculaire |
C7H8OS |
|---|---|
Poids moléculaire |
140.20 g/mol |
Nom IUPAC |
3-thiophen-2-ylprop-2-en-1-ol |
InChI |
InChI=1S/C7H8OS/c8-5-1-3-7-4-2-6-9-7/h1-4,6,8H,5H2 |
Clé InChI |
ZXMZAFMNGMMUFA-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)C=CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















